molecular formula C16H13N3OS B2960960 N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide CAS No. 2034253-76-2

N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2960960
CAS No.: 2034253-76-2
M. Wt: 295.36
InChI Key: XXXUSMGMEJTERK-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom, and a bipyridine moiety, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a thiophene ring, which contributes to its unique biological properties.

PropertyValue
Common NameThis compound
CAS Number2034577-36-9
Molecular FormulaC21H18N3OS
Molecular Weight366.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways.
  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in critical biological processes, such as kinases associated with cancer cell proliferation.
  • Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cytotoxic Effects : Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines (e.g., A549 and HeLa) with IC50 values ranging from low micromolar to sub-micromolar concentrations.
Cell LineIC50 (µM)
A5495.0
HeLa7.5
  • Mechanisms of Action : The compound may inhibit key kinases involved in cell survival and proliferation, leading to reduced tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacteriostatic Effects : It has shown efficacy against several bacterial strains with minimum inhibitory concentrations (MIC) indicating effective bacteriostatic properties.
Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus10

This suggests a potential role in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various cancer cell lines revealed that compounds similar to this compound induced apoptosis through mitochondrial pathways and inhibited the PI3K/Akt signaling pathway .
  • Antimicrobial Research : Another study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .
  • Inflammation Modulation : In vitro studies indicated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its utility in managing inflammatory diseases .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(14-5-9-21-11-14)19-10-13-2-1-6-18-15(13)12-3-7-17-8-4-12/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUSMGMEJTERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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